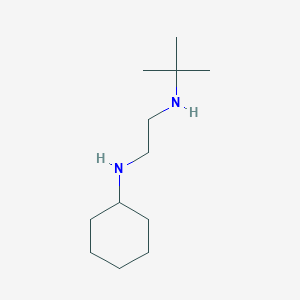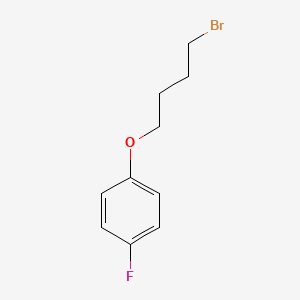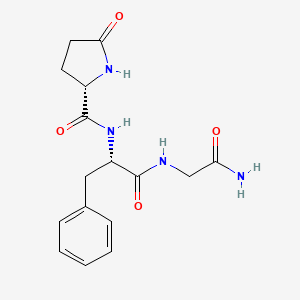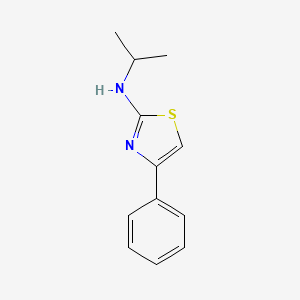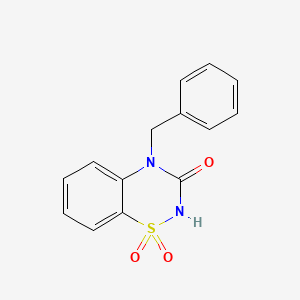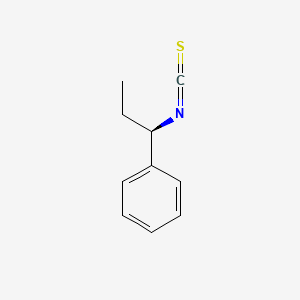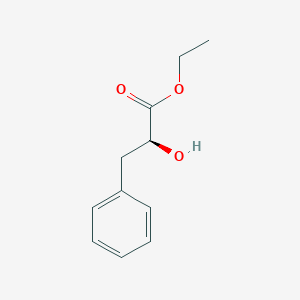
Ethyl phenyllactate, (-)-
Vue d'ensemble
Description
Ethyl phenylacetate (C10H12O2) is a volatile aroma component found in fruits and honey. It appears as a clear, colorless to pale yellowish liquid with a pleasant, strong, sweet odor reminiscent of honey and a bittersweet flavor. Small amounts of ethyl phenylacetate are used in flower perfumes and fruit flavors .
Molecular Structure Analysis
The molecular formula of ethyl phenylacetate is C10H12O2. It consists of a phenyl functional group (C6H5) attached to an acetic acid moiety (CH3COO). The compound’s molecular weight is 164.20 g/mol .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Antioxidant and Neuroprotective Actions
Ethyl ferulate, a phenylpropanoid related to ethyl phenyllactate, exhibits significant anti-inflammatory, antioxidant, and neuroprotective activities. Its potential uses span across the nutraceutical and pharmaceutical industries. The compound has been the subject of various patents and scientific articles, particularly for its therapeutic applications in treating mycobacterial infections, as a cosmetic ingredient, and for its neuroprotective activity. The literature reveals its diverse activities including antioxidant, neuroprotective, anti-inflammatory, antimutagenic, antiapoptotic, antimutagenic, and antiproliferative effects (Cunha et al., 2019).
Green Chemistry and Medicinal Applications
Ethyl (4-phenylphenyl)acetate, synthesized through green Suzuki coupling reactions using water as the primary solvent, demonstrates potential as a lead compound in the discovery of new nonsteroidal anti-inflammatory drugs for treating arthritis. This approach aligns with the professional responsibilities of a pharmaceutical chemist and promotes learning green chemistry principles (Costa et al., 2012).
Enzyme Enantioselectivity in Organic Solvents
The enantioselectivity of chymotrypsin catalyzed hydrolysis of ethyl 3-phenyllactate in water-cosolvent mixtures reveals that cosolvents significantly influence the reaction rates without affecting the enantioselectivity. This study contributes to the understanding of enzyme behavior in different solvents (Wolff et al., 1997).
Anticancer Activity
Ethyl ferulate, structurally related to ethyl phenyllactate, shows promising anticancer effects against esophageal squamous cell carcinoma. It acts as an mTOR inhibitor, suggesting its potential as a novel candidate for esophageal cancer chemoprevention (Pang et al., 2022).
Application in Aromatic Polyester Production
Engineering Escherichia coli strains for the production of aromatic polyesters from glucose, including d-phenyllactate, demonstrates the potential of these compounds in creating sustainable, biobased plastics. This approach emphasizes the significance of phenyllactate derivatives in the field of biotechnology and environmental sustainability (Yang et al., 2018).
Propriétés
IUPAC Name |
ethyl (2S)-2-hydroxy-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOGUIFRIAXYNB-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175075 | |
| Record name | Ethyl phenyllactate, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl phenyllactate, (-)- | |
CAS RN |
20918-87-0 | |
| Record name | Ethyl phenyllactate, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020918870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl phenyllactate, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL PHENYLLACTATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V493Q7293M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1609585.png)
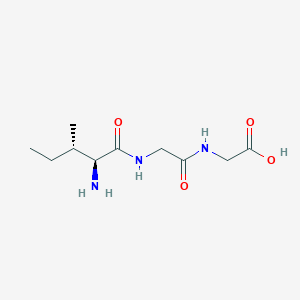
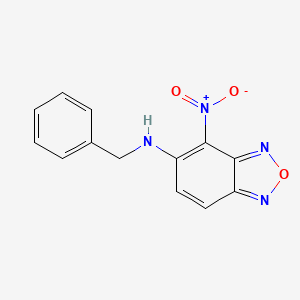
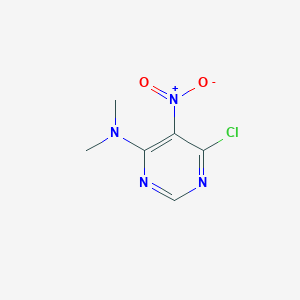
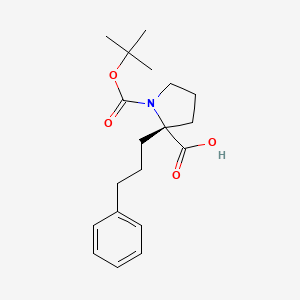
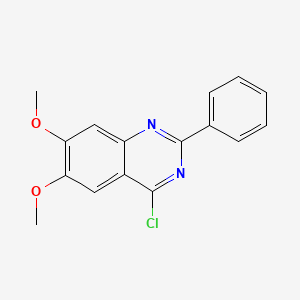
![[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B1609595.png)
![4-Isocyanato-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1609596.png)
